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Compound of Interest

Compound Name: Okadaic Acid

Cat. No.: B1677193

A comparative analysis of the biological potency of okadaic acid (OA) and its primary
derivatives reveals significant differences based on their chemical structure. These variations
are critical for researchers in toxicology, pharmacology, and drug development. The primary
derivatives discussed include dinophysistoxin-1 (DTX-1), dinophysistoxin-2 (DTX-2), and the 7-
O-acyl ester derivatives collectively known as dinophysistoxin-3 (DTX-3).

The core mechanism of action for okadaic acid and its non-acylated derivatives is the potent
inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A)
and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] This inhibition disrupts the cellular
processes regulated by protein phosphorylation, leading to cytotoxicity and other toxic effects.

[4]

Potency Comparison: A Quantitative Overview

Experimental data consistently demonstrates a clear order of potency among these
compounds. DTX-1 is generally more potent than OA, while DTX-2 is less potent. The acylated
derivatives (DTX-3) are largely considered inactive until hydrolyzed into their parent
compounds (OA, DTX-1, or DTX-2).[1][5] This conversion can occur during digestion,
transforming the less toxic ester derivatives into their more potent forms.[6]

Data Summary Tables

The following tables summarize the key quantitative data from various experimental
comparisons.
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Table 1: In Vivo Acute Toxicity Data (Mouse)

L. . LD50 (pg/kg Relative
Compound Administration . Source(s)
body weight) Potency (TEF*)

Okadaic Acid

Oral 760 - 1069 1.0 [71[8]
(OA)

Intraperitoneal

_ 192 - 200 1.0 [1][9]

(i.p.)
Dinophysistoxin-

Oral 487 - 897 1.2-1.5 [7118]
1 (DTX-1)

Intraperitoneal

_ 160 ~1.25 [9]

(i.p.)
Dinophysistoxin-

Oral 2262 0.3 7]
2 (DTX-2)

Intraperitoneal

- 0.6 [10]

(i.p.)

*Toxicity Equivalency Factor (TEF) relative to Okadaic Acid.

Table 2: In Vitro Protein Phosphatase 2A (PP2A) Inhibition
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. Relative
Compound Metric Value Source(s)
Potency (IEF*)

Okadaic Acid

IC50 (nM) ~0.2 1.0 [9]
(OA)

Ki (pM) 30 1.0 [11]
Dinophysistoxin-

IC50 (nM) ~0.125 1.6 [9]
1 (DTX-1)

Ki (pM) 19 ~1.6 [11]
Dinophysistoxin-

IC50 (nM) ~0.67 0.3 [9]
2 (DTX-2)
7-O-palmitoyl-OA ) .

Ki (nM) >100 Inactive [11]
(DTX-3)

*Inhibition Equivalency Factor (IEF) relative to Okadaic Acid.
Table 3: In Vitro Cytotoxicity (Neuro-2a Cells)

Compound EC50 (nM) Relative Potency Source(s)

Okadaic Acid (OA) 21.6

[]

Dinophysistoxin-1
(DTX-1)

14.1

153

[9]

| Dinophysistoxin-2 (DTX-2) | 41.0 | 0.53 |[9] |

Mechanism of Action and Experimental Workflows

The diagrams below illustrate the primary signaling pathway affected by these toxins and a

standard workflow for assessing their cytotoxic potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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